ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 700852-94-4
VCID: VC21371099
InChI: InChI=1S/C16H24N2O5S/c1-5-23-16(19)17-8-10-18(11-9-17)24(20,21)15-7-6-14(22-4)12(2)13(15)3/h6-7H,5,8-11H2,1-4H3
SMILES: CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Molecular Formula: C16H24N2O5S
Molecular Weight: 356.4g/mol

ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate

CAS No.: 700852-94-4

Cat. No.: VC21371099

Molecular Formula: C16H24N2O5S

Molecular Weight: 356.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate - 700852-94-4

Specification

CAS No. 700852-94-4
Molecular Formula C16H24N2O5S
Molecular Weight 356.4g/mol
IUPAC Name ethyl 4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O5S/c1-5-23-16(19)17-8-10-18(11-9-17)24(20,21)15-7-6-14(22-4)12(2)13(15)3/h6-7H,5,8-11H2,1-4H3
Standard InChI Key CQLNUSIIABNHQE-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Canonical SMILES CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Introduction

Chemical Identity

PropertyDetails
IUPAC NameEthyl 4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine-1-carboxylate
Molecular FormulaC16H24N2O5SC_{16}H_{24}N_2O_5S
Molecular Weight356.44 g/mol
PubChem CID1260942
SynonymsEthyl 4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate

The compound consists of a piperazine ring functionalized with a sulfonamide group and an ethyl ester moiety. The aromatic ring attached to the sulfonamide group features methoxy and methyl substituents, contributing to its chemical reactivity and biological activity.

Functional Groups

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.

  • Sulfonamide Group: Provides hydrophilic properties and potential hydrogen bonding capabilities.

  • Ethyl Ester Group: Adds lipophilicity and may influence the compound's bioavailability.

  • Aromatic Substituents: Methoxy (-OCH3_3) and methyl (-CH3_3) groups enhance electron density on the aromatic ring.

Synthesis

The synthesis of ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate typically involves:

  • Preparation of the Sulfonamide Intermediate:

    • Reacting 4-methoxy-2,3-dimethylbenzene with chlorosulfonic acid to introduce the sulfonic acid group.

    • Subsequent reaction with piperazine to form the sulfonamide linkage.

  • Esterification:

    • Coupling the sulfonamide intermediate with ethyl chloroformate under basic conditions to yield the final product.

Pharmaceutical Development

The compound's structural features suggest potential as:

  • A scaffold for drug design targeting enzymes or receptors involving sulfonamides.

  • A candidate for anticancer or antimicrobial studies due to its resemblance to bioactive sulfonamides.

Material Science

The presence of both hydrophobic and hydrophilic regions could make it suitable for:

  • Surface modification agents.

  • Components in polymer synthesis for biomedical applications.

Research Findings

  • Cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7 .

  • Potential as enzyme inhibitors or RXRα antagonists .

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